6,7-dihydro-3H-pteridin-4-one is an organic compound belonging to the class of pteridines and derivatives, which are characterized by their polycyclic aromatic structure. This compound features a pteridine moiety that includes a ketone and an amine group, specifically forming a 2-aminopteridin-4(3H)-one structure. The molecular formula for this compound is with a molecular weight of approximately 164.16 g/mol. It is recognized for its role as a precursor in various biochemical pathways, especially in the biosynthesis of important cofactors such as tetrahydrofolate and methanopterin .
The synthesis of 6,7-dihydro-3H-pteridin-4-one can be approached through several methods:
The molecular structure of 6,7-dihydro-3H-pteridin-4-one can be described as follows:
The compound exhibits a bicyclic structure typical of pteridines, containing nitrogen atoms that contribute to its heterocyclic nature. The presence of the ketone functional group at position 4 is significant for its chemical reactivity and biological function .
6,7-dihydro-3H-pteridin-4-one participates in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or different pharmacological properties .
The mechanism of action for 6,7-dihydro-3H-pteridin-4-one primarily involves its role as a precursor in metabolic pathways:
The physical and chemical properties of 6,7-dihydro-3H-pteridin-4-one include:
These properties are essential for understanding how the compound behaves under various conditions and its potential applications in scientific research .
The applications of 6,7-dihydro-3H-pteridin-4-one are diverse:
The construction of the pteridine nucleus in 6,7-dihydro-3H-pteridin-4-one primarily relies on cyclocondensation reactions between pyrazine and pyrimidine precursors. The Gabriel-Isay synthesis (also termed Gabriel-Colman synthesis) represents a classical approach where 5,6-diaminopyrimidine undergoes cyclo-condensation with 1,2-dicarbonyl compounds such as glyoxal or benzil [2] [8]. This reaction proceeds through a stepwise nucleophilic addition-elimination mechanism: the more nucleophilic 5-amino group attacks the first carbonyl carbon, forming an imine intermediate, followed by cyclization via attack of the 6-amino group on the second carbonyl, ultimately yielding the dihydropteridinone core after dehydration [8]. This method typically produces 4-substituted-6,7-diphenylpteridine derivatives when using unsymmetrical diketones, with regioselectivity governed by electronic and steric factors of the carbonyl substrates [2].
Alternative routes include the Polonovski-Boon reaction, which employs 6-chloro-5-nitropyrimidine reacted with α-aminocarbonyl compounds. Subsequent reduction and cyclization afford 2-amino-6-methyl-7,8-dihydropteridin-4(3H)-one derivatives [2]. The Timmis synthesis offers another pathway through dehydration of 4-amino-5-nitrosopyrimidines with activated methylene compounds (ketones, aldehydes, nitriles) under basic catalysis [2] [8]. This method is particularly valuable for introducing diverse substituents at the C6 position, albeit with limitations in functional group tolerance.
Table 1: Cyclocondensation Methodologies for 6,7-Dihydro-3H-pteridin-4-one Synthesis
Method | Key Starting Materials | Reaction Conditions | Primary Products | Yield Range |
---|---|---|---|---|
Gabriel-Isay | 5,6-Diaminopyrimidine + Glyoxal | Mild acid/base, reflux | 6,7-Unsubstituted or diaryl derivatives | 40-75% |
Polonovski-Boon | 6-Chloro-5-nitropyrimidine + α-Aminoketones | Reduction then cyclization | 2-Amino-6-alkyl-7,8-dihydropteridinones | 30-65% |
Timmis | 4-Amino-5-nitrosopyrimidine + Active methylene compounds | Base catalysis (KOH, KOAc) | 6-Substituted-7,8-dihydropteridinones | 25-60% |
Blicke | Aminopyrimidines + Aldehydes/HCN | NaOMe, dehydration | 7-Substituted dihydropteridinones | 35-70% |
Regiochemical control in pteridine functionalization presents significant synthetic challenges due to the differential reactivity of the C6 and C7 positions. The C7 position exhibits higher nucleophilic character compared to C6, attributed to the electron distribution within the pterin system [9]. This intrinsic bias is exemplified in Minisci-type acylations, where electrophiles predominantly attack C7, yielding 7-acylpterin derivatives as major products [4] [9]. This preference complicates direct access to C6-substituted derivatives, which are prevalent in biologically active natural pterins like biopterin and folate cofactors.
To overcome this limitation, innovative strategies employing directed metalation and protecting group manipulation have been developed. A pivotal advancement involves the synthesis of 6-tosylpterin derivatives as versatile intermediates [4] [9]. This is achieved through selective tosylation of 6-oxopterin (xanthopterin) under controlled conditions. The electron-withdrawing tosyl group activates the C6 position towards transition-metal-catalyzed cross-coupling reactions, enabling previously inaccessible C6 derivatization:
Mechanistically, these reactions proceed via oxidative addition of the C(aryl)-OTs bond to Pd(0), forming an arylpalladium(II) intermediate. Subsequent transmetalation (Suzuki) or alkyne/alkene insertion (Sonogashira/Heck), followed by reductive elimination, furnishes the coupled product. The use of pseudohalogen leaving groups (OTs versus traditional Cl) enhances reactivity while mitigating harsh conditions that could degrade the sensitive dihydropteridinone system [4].
Table 2: Regioselective Functionalization Strategies for 6,7-Dihydro-3H-pteridin-4-one
Target Position | Strategy | Key Reagent/Intermediate | Reaction Conditions | Applications |
---|---|---|---|---|
C7 | Minisci Acylation | Carboxylic acids, AgNO3, (NH4)2S2O8 | Radical conditions, heating | Synthesis of 7-acylpterin fluorescent tags |
C6 | 6-Tosylation/Cross-Coupling | TosCl, then Pd catalysts | Pd(PPh3)4, CuI, base, 70-90°C | Bioconjugates, kinase inhibitors |
C6 | Viscontini Reaction | Sugar phenylhydrazones | Mild acid, regioselective condensation | Natural pterin glycoside analogs |
C6/C7 | Nucleophilic Addition | H2O, ROH, RNH2 | Acidic/basic conditions | Covalent hydrates, alkoxy/amino adducts |
The 6,7-dihydro state of the pteridinone system exhibits inherent redox sensitivity, posing challenges for isolation and handling. Chemical reduction of fully aromatic pteridin-4-ones typically employs sodium borohydride (NaBH4) under controlled conditions. This regioselective reduction targets the pyrazine ring, generating the 5,6,7,8-tetrahydro species, which can be oxidized back to the dihydro state [10]. However, the dihydro form (particularly 7,8-dihydrobiopterin) readily undergoes autoxidation via radical-mediated pathways involving electron loss, formation of the BH3• radical, and reaction with molecular oxygen to form peroxides, perpetuating chain oxidation [10].
Stabilization strategies encompass:
Biologically, enzymatic reduction plays crucial roles. Dihydropteridine reductase (DHPR) regenerates tetrahydrobiopterin (BH4) from quinonoid dihydrobiopterin (q-BH2) using NADH as reductant [10]. Meanwhile, dihydrofolate reductase (DHFR) salvages 7,8-dihydrobiopterin (7,8-BH2), the nonenzymatic oxidation product, converting it back to BH4—a process critical in endothelial cells for nitric oxide synthase function [7] [10]. Knockdown studies confirm DHFR’s indispensability: siRNA suppression reduces cellular BH4 pools by >60%, impairing NO production [10].
Functionalized 6,7-dihydro-3H-pteridin-4-ones serve as versatile scaffolds for generating bioactive molecules through targeted modifications:
Kinase Inhibitors: Introduction of aryl/heteroaryl groups at C6 via Suzuki coupling enhances binding to ATP pockets. For instance, 6-(3-fluorophenyl)-7H-pteridin-4-amine derivatives exhibit potent inhibition (IC50 <100 nM) of EGFR tyrosine kinase by forming critical hydrogen bonds with hinge region residues (e.g., Met793) and hydrophobic interactions [5]. Similarly, 2,4-diamino-6-(benzylamino)pteridines inhibit DRAK1 (DAP-related apoptosis-inducing kinase 1), modulating apoptotic pathways in cancer cells [5].
Folate Antimetabolites: Diaminopteridine derivatives mimic pteroylglutamate structures. Methotrexate (4-amino-10-methylpteroic acid), synthesized by coupling 2,4-diamino-6-bromomethylpteridine with p-aminobenzoylglutamate, potently inhibits dihydrofolate reductase (DHFR), disrupting nucleotide synthesis [6] [10]. "Leucovorin rescue" employs 5-formyltetrahydrofolate to counteract methotrexate toxicity in normal cells [9].
Antimicrobial Agents: Sulfonamide-pteridine conjugates target folate biosynthesis. Bifunctional inhibitors like HP-18 and HP-26 occupy both pterin and p-aminobenzoate (pABA) binding sites in HPPK-DHPS (6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase-dihydropteroate synthase). HP-26 shows isozyme selectivity, inhibiting Francisella tularensis HPPK-DHPS (IC50 = 5.1 µM, Ki = 2.4 µM) more effectively than E. coli enzyme (IC50 = 9.5 µM) . Structural studies confirm its binding mode: the pterin moiety occupies the HPPK pocket, while the adenosine-derived segment extends into the DHPS active site .
GTP Cyclohydrolase I (GTPCH-1) Inhibitors: 7-Deazaguanines derived from 6-chloro-4-oxopteridines block the first step in BH4 biosynthesis. Modifications at C2 (e.g., thioethers) and C6 (carboxylates) enhance inhibitory activity. Molecular modeling suggests zinc coordination by thiol/carboxyl groups augments binding to GTPCH-1’s active site [6].
Table 3: Biologically Active Derivatives of 6,7-Dihydro-3H-pteridin-4-one
Derivative Class | Key Structural Features | Biological Target | Mechanism of Action | Ref. |
---|---|---|---|---|
6-Aryl-7H-pteridin-4-amines | Aryl at C6, amino at C4 | EGFR tyrosine kinase | ATP-competitive inhibition, H-bonding | [5] |
2,4-Diaminopteridines | Amino groups at C2/C4, alkyl/aryl at C6 | Dihydrofolate reductase (DHFR) | Folate antagonism, nucleotide depletion | [10] |
HP-26-like bisubstrate analogs | Pterin-adenosine hybrids | Bifunctional HPPK-DHPS | Dual active site occupation | |
7-Deazaguanines | Fused pyrrole replacing pyrimidine N7 | GTP cyclohydrolase I (GTPCH-1) | Competitive inhibition vs. GTP | [6] |
Pterin-glycosides | Sugar moieties at C6/C7 | Bacterial transporters | Substrate mimicry, uptake interference | [9] |
Compounds Mentioned in Article
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7